Cas no 108446-75-9 (3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid)
3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Propenoic acid,3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-
- 3-[3-(4-METHOXY-PHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-ACRYLIC ACID
- 3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
- (2E)-3-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid
- (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoate
- (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
- 2-Propenoic acid, 3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-, (2E)-
- 3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid
- (E)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
- EN300-833010
- NSC801405
- SMSF0019054
- 108446-75-9
- 4-FLUORO-2-TRIFLUOROMETHOXY-BENZOICACIDHYDRAZIDE
- BIM-0003486.P001
- (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid
- 3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
- 6241-14-1
- AKOS000114890
- 519137-43-0
- CS-0345096
- NSC-801405
- Z2942852768
- EN300-00794
- 3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid
- CB05472
- ({E})-3-[3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]prop-2-enoic acid
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- Inchi: 1S/C19H16N2O3/c1-24-17-10-7-14(8-11-17)19-15(9-12-18(22)23)13-21(20-19)16-5-3-2-4-6-16/h2-13H,1H3,(H,22,23)/b12-9+
- InChI Key: QQLAJYFBOAHMSU-FMIVXFBMSA-N
- SMILES: O(C)C1C=CC(=CC=1)C1C(/C=C/C(=O)O)=CN(C2C=CC=CC=2)N=1
Computed Properties
- Exact Mass: 320.11618
- Monoisotopic Mass: 319.108267
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 434
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2
- XLogP3: 3.5
Experimental Properties
- Boiling Point: 545°C at 760 mmHg
- Flash Point: 283.4°C
- PSA: 64.35
- LogP: 3.64570
3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-00794-0.05g |
3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
108446-75-9 | 95.0% | 0.05g |
$216.0 | 2025-02-19 | |
| Enamine | EN300-00794-0.1g |
3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
108446-75-9 | 95.0% | 0.1g |
$226.0 | 2025-02-19 | |
| Enamine | EN300-00794-0.25g |
3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
108446-75-9 | 95.0% | 0.25g |
$235.0 | 2025-02-19 | |
| Enamine | EN300-00794-0.5g |
3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
108446-75-9 | 95.0% | 0.5g |
$246.0 | 2025-02-19 | |
| Enamine | EN300-00794-1.0g |
3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
108446-75-9 | 95.0% | 1.0g |
$256.0 | 2025-02-19 | |
| Enamine | EN300-00794-2.5g |
3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
108446-75-9 | 95.0% | 2.5g |
$503.0 | 2025-02-19 | |
| Enamine | EN300-00794-5.0g |
3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
108446-75-9 | 95.0% | 5.0g |
$743.0 | 2025-02-19 | |
| Enamine | EN300-00794-10.0g |
3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
108446-75-9 | 95.0% | 10.0g |
$1101.0 | 2025-02-19 | |
| Enamine | EN003-7113-0.05g |
3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
108446-75-9 | 95% | 0.05g |
$216.0 | 2023-10-28 | |
| Enamine | EN003-7113-0.1g |
3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
108446-75-9 | 95% | 0.1g |
$226.0 | 2023-10-28 |
3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid
Comprehensive Overview of 3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid (CAS No. 108446-75-9)
The compound 3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid (CAS No. 108446-75-9) is a structurally unique organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its molecular framework combines a pyrazole core with methoxyphenyl and phenyl substituents, linked to a prop-2-enoic acid moiety. This configuration imparts distinct physicochemical properties, making it a subject of interest for drug discovery and functional material design.
Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of such heterocyclic compounds. Researchers frequently search for "pyrazole derivatives in medicinal chemistry" or "CAS 108446-75-9 applications," reflecting growing curiosity about its potential. The compound's conjugated double bond system and hydrogen-bonding capacity make it particularly relevant for targeted drug delivery systems and bioactive molecule design.
From a synthetic perspective, 3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid exemplifies modern multi-component reaction strategies. Its preparation often involves Knoevenagel condensation or microwave-assisted synthesis – techniques that dominate current "green chemistry" discussions. The 4-methoxyphenyl group contributes to enhanced solubility profiles, addressing a common challenge in "drug-like properties optimization" queries.
In material science applications, this compound's extended π-conjugation attracts attention for organic electronics development. Searches for "pyrazole-based semiconductors" or "photovoltaic materials" frequently intersect with its structural features. The prop-2-enoic acid terminus provides anchoring points for surface modifications, relevant to "molecular self-assembly" research – a trending topic in nanotechnology forums.
Analytical characterization of CAS 108446-75-9 typically employs advanced techniques like 2D-NMR and high-resolution mass spectrometry, aligning with industry demands for "structural elucidation methods." Its chromophoric properties enable sensitive detection in HPLC-UV analyses, answering frequent queries about "analytical method development" for complex organics.
The compound's structure-activity relationships continue to inspire medicinal chemistry investigations, particularly in inflammatory pathway modulation – a hot topic in "next-generation anti-inflammatory agents" searches. Its balanced lipophilicity profile (logP ~3.2) positions it favorably within "BBB permeability" discussions for CNS-targeted therapies.
Emerging applications in bioconjugation chemistry leverage the acrylic acid functionality, addressing popular "click chemistry modifications" inquiries. The pyrazole nitrogen atoms offer additional coordination sites, making 108446-75-9 relevant to "metal-organic framework" (MOF) design trends.
From a regulatory standpoint, proper handling of 3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid requires standard laboratory precautions. Safety data sheets emphasize personal protective equipment use during manipulation – a routine search topic for "chemical safety protocols" in research settings.
Ongoing research explores its potential as a fluorescence probe scaffold, coinciding with increased "bioimaging agents" searches. The electron-donating methoxy group enhances photophysical properties, making it valuable for "intracellular sensing" applications.
In conclusion, CAS 108446-75-9 represents a versatile building block bridging pharmaceutical and materials science domains. Its multifaceted applications continue to evolve, driven by interdisciplinary research and technological advancements in molecular design and characterization methodologies.
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